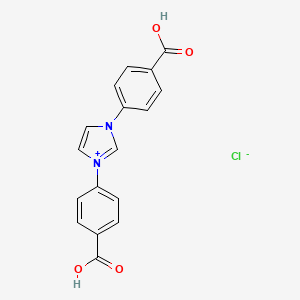

1,3-Bis(4-carboxyphenyl)imidazolium chloride

Vue d'ensemble

Description

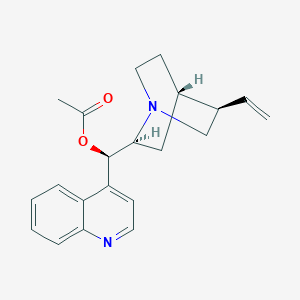

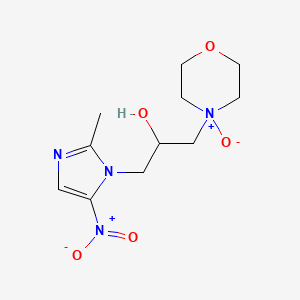

1,3-Bis(4-carboxyphenyl)imidazolium chloride is an imidazolium salt with hydroxy functionality . It is a common building block for functional materials and is used in the synthesis of N-heterocyclic carbene (NHC) as σ-donor ligands for stable metal complexes .

Synthesis Analysis

Imidazolium salts are synthesized using common building blocks for functional materials . The synthesis process involves the use of 4-Aminobenzoic acid in dry methanol, with the addition of formic acid and a 39% aqueous solution of glyoxal .Molecular Structure Analysis

The structure of 1,3-Bis(4-carboxyphenyl)imidazolium chloride consists of a central planar imidazolium ring, with out-of-plane phenolic side arms . The dihedral angles between the 4-hydroxyphenyl substituents and the imidazole ring are 55.27 (7) and 48.85 (11)° .Chemical Reactions Analysis

This compound is a metal-free catalyst that allows reactions to be carried out under mild conditions . It has been found to be efficient for a diversity of anilines and allylic alcohols, providing exclusively the product of N-substitution independently of the substituents in the aniline reactant .Physical And Chemical Properties Analysis

The molecular weight of 1,3-Bis(4-carboxyphenyl)imidazolium chloride is 344.7 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 344.0563846 g/mol . The topological polar surface area is 83.4 Ų .Applications De Recherche Scientifique

Catalysis

1,3-Bis(carboxymethyl)imidazolium chloride has been utilized as a metal-free and recyclable catalyst. For instance, it catalyzed the synthesis of N-allylanilines through allylic substitution of alcohols with anilines. This process was efficient for various anilines and allylic alcohols, providing exclusively the product of N-substitution. The catalyst could be reused up to 15 cycles without loss of activity, showcasing its robustness (Albert-Soriano et al., 2018).

Organic Synthesis

In organic synthesis, 1,3-Bis(4-carboxyphenyl)imidazolium chloride has been used in the preparation of nucleophilic carbenes. It was shown to be effective in the electrochemical reduction of imidazolium cations, leading to the formation of imidazol-2-ylidenes, which are useful in various chemical reactions (Gorodetsky et al., 2004).

Material Science

In material science, azolium-based metal-organic frameworks (MOFs) have been constructed using 1,3-bis(4-carboxyphenyl)imidazolium chloride. These MOFs demonstrated remarkable efficiency in adsorptive removal of anionic dyes and selective adsorption of CO2 over CH4, indicating potential for environmental applications (Ezugwu et al., 2018).

Electrochemistry

Electrochemical studies have also been conducted on 1,3-bis(4-carboxyphenyl)imidazolium chloride, providing insights into its structural and electrochemical characteristics. These studies are crucial for understanding its behavior in various chemical environments and potential applications in electrochemistry (Fuller & Carlin, 1994).

Orientations Futures

Imidazolium salts like 1,3-Bis(4-carboxyphenyl)imidazolium chloride have potential applications in the development of functional materials . They can also play a significant role in the aeronautic industry by enhancing the interfacial shear strength in polyphenylene sulfide/Ex-PAN carbon fiber composites .

Propriétés

IUPAC Name |

4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4.ClH/c20-16(21)12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(4-8-15)17(22)23;/h1-11H,(H-,20,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVTWWKYGXDSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=C[N+](=C2)C3=CC=C(C=C3)C(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3321956.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B3322044.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B3322045.png)

![4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline](/img/structure/B3322072.png)